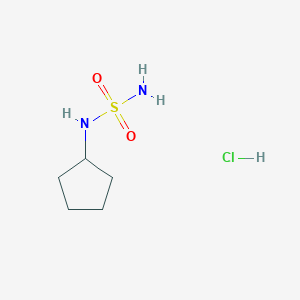
N-Cyclopentylaminosulfonamidehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentylaminosulfonamidehcl is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the sulfonamide group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of N-Cyclopentylaminosulfonamidehcl typically involves the reaction of cyclopentylamine with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:
Cyclopentylamine+Sulfonyl chloride→N-Cyclopentylaminosulfonamide+HCl
In an industrial setting, the preparation of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N-Cyclopentylaminosulfonamidehcl can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Cyclopentylaminosulfonamidehcl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-Cyclopentylaminosulfonamidehcl involves its interaction with specific molecular targets and pathwaysBy inhibiting this pathway, sulfonamides can effectively inhibit bacterial growth and proliferation .
Comparación Con Compuestos Similares
N-Cyclopentylaminosulfonamidehcl can be compared with other sulfonamide compounds, such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
This compound is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propiedades
Fórmula molecular |
C5H13ClN2O2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
(sulfamoylamino)cyclopentane;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)7-5-3-1-2-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
Clave InChI |
KARNCRPHXJNORW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



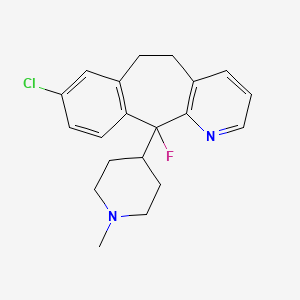
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)

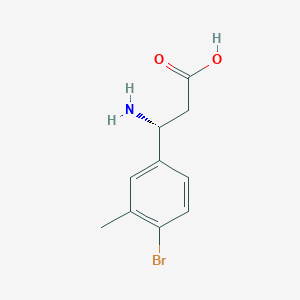

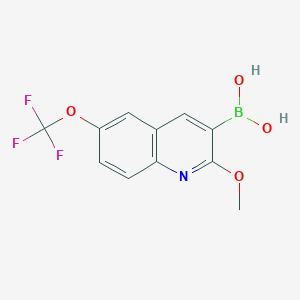

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
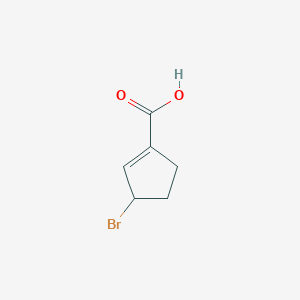



![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)
